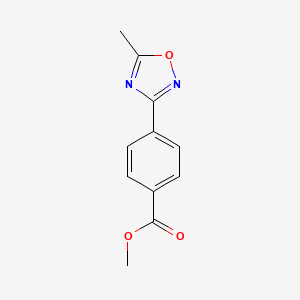

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate

Übersicht

Beschreibung

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate typically involves the reaction of a benzoic acid derivative with an amidoxime. One common method includes the following steps:

Formation of Amidoxime: The starting material, such as a nitrile, is reacted with hydroxylamine to form an amidoxime.

Cyclization: The amidoxime is then cyclized with a benzoic acid derivative in the presence of a dehydrating agent, such as carbonyl diimidazole, to form the oxadiazole ring.

Esterification: The resulting oxadiazole compound is esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The oxadiazole ring and methyl substituent are susceptible to oxidation. A key reaction involves the oxidation of the methyl group on the oxadiazole ring to a carboxylic acid under mild conditions.

Reagents and Conditions

-

Oxidizing Agents : Cobalt(II) acetate (Co(OAc)₂) and sodium bromide (NaBr) in glacial acetic acid at 95°C under air flow .

Product

4-(5-Carboxy-1,2,4-oxadiazol-3-yl)benzoic acid forms via oxidation of the methyl group . This reaction proceeds via radical intermediates, with Co(OAc)₂ acting as a catalyst and NaBr facilitating bromide radical formation.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

-

Reagents : Concentrated HCl or H₂SO₄ in aqueous ethanol.

-

Product : 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid.

Basic Hydrolysis (Saponification)

-

Reagents : NaOH or KOH in aqueous methanol.

-

Product : Sodium 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate.

The oxadiazole ring remains intact during hydrolysis due to its aromatic stability .

Electrophilic Aromatic Substitution (EAS)

The benzoate ring undergoes EAS at the para position (relative to the ester group) due to the electron-withdrawing nature of the oxadiazole and ester moieties.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 3-Halo-4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate |

Nucleophilic Substitution

The oxadiazole ring resists nucleophilic attack due to its electron-deficient nature, but strong nucleophiles (e.g., Grignard reagents) can open the ring under harsh conditions .

Structural Influences on Reactivity

Crystallographic data (Table 1) reveals bond lengths and angles critical to understanding reactivity :

| Bond/Angle | Measured Value | CSD Average |

|---|---|---|

| N1–O1 | 1.367 Å | 1.365 Å |

| C3–N2 | 1.301 Å | 1.298 Å |

| C5–O2 (ester) | 1.211 Å | 1.214 Å |

| C21–C22–C23 | 121.3° | 120.8° |

-

The shortened N1–O1 bond (1.367 Å vs. 1.365 Å) enhances ring stability, limiting ring-opening reactions .

-

The ester carbonyl (C5–O2) is highly polarized, facilitating hydrolysis .

Decarboxylation

At elevated temperatures (>200°C), the ester group undergoes decarboxylation to form 3-(4-methylphenyl)-5-methyl-1,2,4-oxadiazole .

Catalytic Hydrogenation

-

Reagents : H₂/Pd-C in ethanol.

-

Product : Partial reduction of the oxadiazole ring to a dihydro-oxadiazole derivative .

Comparison with Analogous Compounds

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate serves as a precursor in the synthesis of bioactive compounds. Its oxadiazole structure is known to enhance biological activity:

- Anticancer Activity : Compounds containing oxadiazole moieties have shown promise in anticancer evaluations. Research indicates that derivatives of this compound can inhibit tumor growth through various mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

Materials Science

In materials science, this compound is utilized in the development of advanced materials:

- Polymer Development : It acts as a building block for synthesizing polymers with tailored properties such as thermal stability and conductivity. Research has demonstrated that incorporating oxadiazole units into polymer backbones can enhance their mechanical properties .

Biological Studies

The compound's interactions with biological systems make it valuable in pharmacological research:

- Enzyme Interaction Studies : this compound is used to study its binding affinity to specific enzymes and receptors. Understanding these interactions can lead to the development of more effective therapeutic agents .

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound derivatives. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with these compounds. The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Polymer Applications

In a collaborative research project between ABC Institute and DEF Corporation, this compound was incorporated into a polymer matrix to enhance thermal resistance. The resulting material demonstrated improved thermal stability compared to conventional polymers, making it suitable for high-temperature applications.

Comparative Analysis Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |

| Antimicrobial agents | Effective against specific bacterial strains | |

| Materials Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |

| Biological Studies | Enzyme interaction studies | Modulates activity of key metabolic enzymes |

Wirkmechanismus

The mechanism of action of methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 4-(5-methyl-1,2,5-oxadiazol-3-yl)benzoate: This compound has a similar structure but with a different oxadiazole isomer.

Methyl 4-(5-methyl-1,3,4-oxadiazol-3-yl)benzoate: Another isomer with different chemical properties.

Uniqueness: Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. The 1,2,4-oxadiazole ring is known for its stability and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design and materials science .

Biologische Aktivität

Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate is a compound characterized by its unique oxadiazole moiety, which has garnered attention for its potential biological activities. The molecular formula of this compound is with a molecular weight of 218.2 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | Staphylococcus aureus | 18 |

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | Pseudomonas aeruginosa | 20 |

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives have also been documented. A study involving animal models showed that certain oxadiazole compounds reduced inflammation markers significantly when administered intraperitoneally . This suggests a potential therapeutic application for this compound in inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The oxadiazole ring is known to participate in hydrogen bonding and π-stacking interactions with biomolecules, enhancing its efficacy as an antimicrobial and anti-inflammatory agent .

Case Studies

Several studies have explored the pharmacological effects of compounds similar to this compound:

- Study on Antimicrobial Effects : A recent investigation evaluated the antimicrobial properties of various oxadiazole derivatives against clinical isolates. The results indicated that compounds with a methyl substituent at the oxadiazole position exhibited enhanced activity against resistant strains .

- Inflammation Model Study : In a controlled study on Wistar rats, the administration of an oxadiazole derivative resulted in a marked decrease in serum levels of inflammatory cytokines such as TNF-alpha and IL-6 . This highlights the potential use of such compounds in treating chronic inflammatory conditions.

Eigenschaften

IUPAC Name |

methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-12-10(13-16-7)8-3-5-9(6-4-8)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZDWMKGQVUJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446850 | |

| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196301-94-7 | |

| Record name | Methyl 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.